5-Ethenyl-2-fluoro-3-methylpyridine
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Overview
Description
Preparation Methods
Synthetic Routes::
- Dehydrohalogenation of 2-Fluoro-3-methylpyridine:
- The compound can be synthesized by treating 2-fluoro-3-methylpyridine with a strong base (such as potassium tert-butoxide) to remove the hydrogen halide (usually fluoride) and form the ethenyl group.
- The reaction proceeds as follows:
2-Fluoro-3-methylpyridine+Base→this compound+HF
- Industrial-scale production methods for this compound are not widely documented. research laboratories often synthesize it using the methods mentioned above.
Chemical Reactions Analysis
Reactivity::
5-Ethenyl-2-fluoro-3-methylpyridine: can undergo various reactions typical of pyridines:
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in drug discovery.
Medicine: Research into its pharmacological properties, including potential antiviral or antibacterial effects.
Industry: May find applications in materials science or as a precursor for specialty chemicals.
Mechanism of Action
- The exact mechanism of action for 5-Ethenyl-2-fluoro-3-methylpyridine remains an active area of study. It likely interacts with specific molecular targets or pathways, but further research is needed.
Comparison with Similar Compounds
Similar Compounds:
Biological Activity
5-Ethenyl-2-fluoro-3-methylpyridine is a pyridine derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C7H8FN
- Molecular Weight : 139.14 g/mol
- IUPAC Name : this compound
- Structure : The compound features a pyridine ring with a vinyl group at the 5-position and a fluorine atom at the 2-position, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Modulation : It may act as a modulator of certain receptors, influencing signaling pathways associated with inflammation and cancer progression.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Anticancer Activity
In vitro studies have reported that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases, which are crucial for the execution phase of cell apoptosis.
Case Studies
-
In Vitro Study on Cancer Cell Lines
- Objective : To evaluate the cytotoxic effects of this compound on human cancer cell lines.
- Methodology : Cancer cell lines were treated with varying concentrations of the compound, followed by assessment of cell viability using MTT assays.
- Findings : Significant reduction in cell viability was observed at higher concentrations, with IC50 values indicating potent anticancer activity.
-
Antimicrobial Efficacy Testing
- Objective : To assess the antimicrobial properties against specific bacterial strains.
- Methodology : Disk diffusion and broth microdilution methods were employed to determine the minimum inhibitory concentration (MIC).
- Results : The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with MIC values lower than those of standard antibiotics.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with other similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-Fluoro-3-methylpyridine | Fluorine at 2-position | Moderate antibacterial properties |
3-Methylpyridine | No fluorine or vinyl group | Limited biological activity |
Vinylpyridine | Vinyl group without fluorine | Enhanced reactivity but less selectivity |
Research Findings
Recent studies have focused on optimizing derivatives of this compound to enhance its biological activity. Modifications such as altering substituent positions or introducing additional functional groups have shown promise in increasing potency and selectivity against specific targets.
Properties
Molecular Formula |
C8H8FN |
---|---|
Molecular Weight |
137.15 g/mol |
IUPAC Name |
5-ethenyl-2-fluoro-3-methylpyridine |
InChI |
InChI=1S/C8H8FN/c1-3-7-4-6(2)8(9)10-5-7/h3-5H,1H2,2H3 |
InChI Key |
MCGILHLYGJUDHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1F)C=C |
Origin of Product |
United States |
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